

An In-Depth Technical Guide to the Synthesis of 3-Methoxyoxan-4-amine

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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802

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Abstract

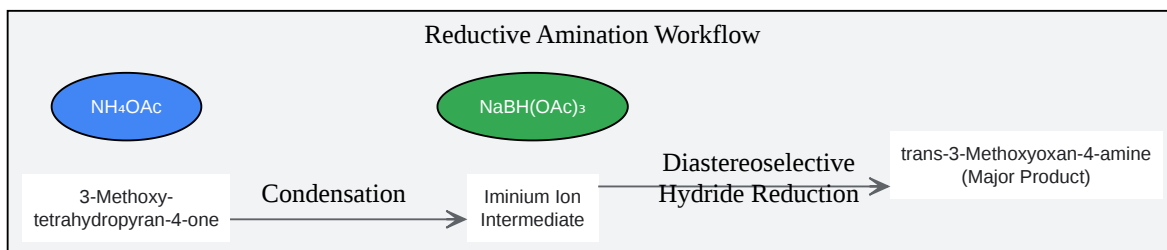
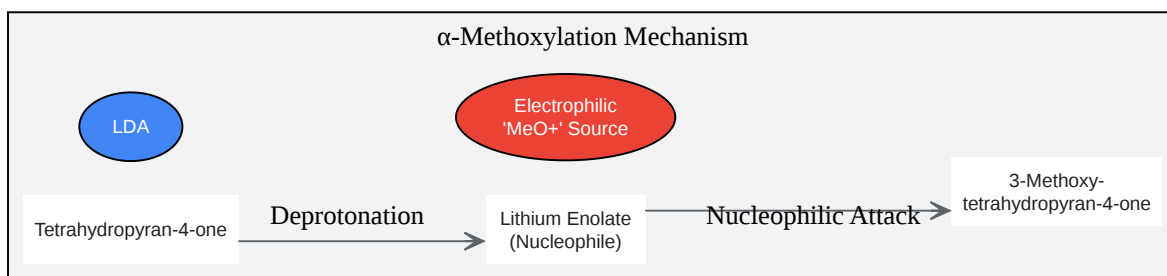
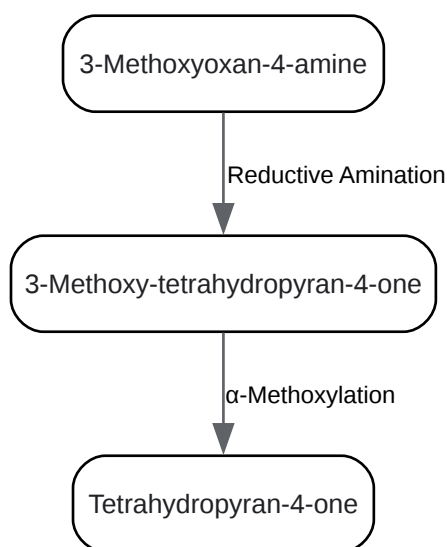
This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to **3-Methoxyoxan-4-amine**, a substituted tetrahydropyran scaffold of significant interest in medicinal chemistry. The synthesis is presented in two key stages: the α -methoxylation of a cyclic ketone precursor and the subsequent diastereoselective reductive amination. This document delves into the strategic considerations behind the chosen pathway, the mechanistic underpinnings of each transformation, and detailed, field-proven experimental protocols. It is intended for an audience of researchers, scientists, and drug development professionals seeking to construct this and related sp^3 -rich heterocyclic amines.

Introduction and Strategic Overview

Substituted tetrahydropyrans (oxanes) are privileged scaffolds found in a multitude of natural products and pharmaceutical agents. Their conformational pre-organization and ability to present substituents in well-defined spatial orientations make them attractive building blocks for drug discovery. **3-Methoxyoxan-4-amine**, in particular, presents a synthetically challenging yet valuable motif, combining a vicinal amino and methoxy substitution pattern that can engage in critical hydrogen bonding and other non-covalent interactions with biological targets.

The synthesis of this target molecule is most strategically approached via a two-step sequence starting from the commercially available and inexpensive tetrahydropyran-4-one.

Retrosynthetic Analysis:



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